(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine
CAS No.:
Cat. No.: VC16560194
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+ |
| Standard InChI Key | WBCLIMQLSCPAIZ-VMPITWQZSA-N |
| Isomeric SMILES | COCCNC/C=C/C1=CC=CC=C1 |
| Canonical SMILES | COCCNCC=CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a conjugated system comprising a phenyl ring () connected to a propenamine chain () and a methoxyethyl group (). The trans-configuration (E-isomer) of the double bond in the propenamine moiety is stabilized by resonance with the phenyl ring, as evidenced by its IUPAC name and spectral data . The methoxyethyl group enhances solubility in polar solvents while influencing electronic interactions within the molecule.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.27 g/mol | |
| CAS Number | 892569-72-1 | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in ethanol, methanol |
Spectroscopic Characteristics
While detailed spectroscopic data (e.g., NMR, IR) are absent from available sources, the compound’s structural features suggest characteristic absorption bands. The phenyl group likely exhibits NMR signals near 7.2–7.5 ppm (aromatic protons), while the methoxyethyl group would resonate at ~3.3–3.5 ppm (OCH) and 2.6–2.8 ppm (CHNH). The trans-configuration of the double bond could be confirmed via coupling constants () in NMR.
Synthesis and Reaction Chemistry
Synthetic Pathways
The primary synthesis route involves the acid-catalyzed condensation of phenylpropenal with methoxyethylamine in ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the α,β-unsaturated aldehyde, followed by dehydration to form the imine intermediate. Subsequent protonation and crystallization yield the hydrochloride salt.
Table 2: Representative Synthesis Conditions
| Reactant | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Phenylpropenal | Ethanol | HCl | Reflux | Moderate |
| Methoxyethylamine | Methanol | HSO | 60°C | High |
Derivative Formation
The compound’s primary amine and alkene functionalities enable diverse chemical modifications:
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Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.
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Oxidation: Conversion of the alkene to an epoxide using peroxides.
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Acylation: Formation of amides via reaction with acyl chlorides.
These reactions are critical for tuning the compound’s physicochemical and biological properties.
Applications in Research and Industry
Academic Research
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Lead Compound Optimization: Serving as a scaffold for developing receptor-selective ligands.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyethyl and phenyl groups to assess bioactivity trends.
Industrial Applications
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Agrochemicals: Investigation as a precursor for herbicides targeting plant GPCRs.
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Materials Science: Functionalization of polymers via amine-mediated crosslinking.
| Field | Application | Status |
|---|---|---|
| Pharmacology | 5-HT receptor antagonist | Preclinical |
| Material Science | Epoxy resin hardener | Experimental |
| Catalysis | Ligand for transition metal complexes | Theoretical |
Current Research and Knowledge Gaps
Ongoing Studies
Recent efforts focus on:
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Crystallography: Resolving the compound’s 3D structure to guide drug design.
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Toxicology: Assessing acute and chronic toxicity profiles in model organisms.
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Metabolic Stability: Evaluating susceptibility to hepatic cytochrome P450 enzymes.
Challenges and Opportunities
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Synthetic Scalability: Optimizing reaction conditions for industrial-scale production.
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Target Identification: Employing proteomics to map interaction networks.
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Formulation Development: Enhancing bioavailability through salt or prodrug strategies.
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